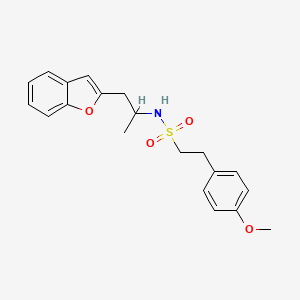

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-15(13-19-14-17-5-3-4-6-20(17)25-19)21-26(22,23)12-11-16-7-9-18(24-2)10-8-16/h3-10,14-15,21H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZDNHXGYWIZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with acetic anhydride

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted benzofurans or sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its use as a lead compound in drug discovery, targeting various diseases such as cancer and bacterial infections.

Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

Benzofuran vs. Benzimidazole Core : The target compound’s benzofuran core distinguishes it from astemizole’s benzimidazole, which is critical for the latter’s antihistaminic activity. Benzofuran derivatives, however, may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation.

Substituent Effects : The 4-methoxyphenyl group is common across all analogs, suggesting its role in modulating electronic properties and receptor interactions. For example, in astemizole, this group contributes to binding affinity for histamine H₁ receptors.

Sulfonamide Variations : The ethanesulfonamide in the target compound contrasts with the tosyl group in compound 541 (), which may influence solubility and pharmacokinetics.

Biological Activity

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 337.4 g/mol. Its structure incorporates a benzofuran moiety, which is known for diverse biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 2034610-57-4 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzofuran derivatives, including those similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide. Research indicates strong binding affinities to viral enzymes such as the HCV NS5B RNA-dependent RNA polymerase. For instance, benzofuran derivatives exhibited binding affinities ranging from -14.11 to -16.09 kcal/mol, suggesting a promising avenue for developing antiviral agents against Hepatitis C virus (HCV) .

Anticancer Properties

Benzofuran derivatives are also being explored for their anticancer properties. In vitro studies have shown that compounds with similar structures induce apoptosis in various cancer cell lines. For example, one study reported that benzofuran derivatives demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard reference drugs like bleomycin . The mechanism appears to involve the disruption of cellular signaling pathways crucial for cancer cell survival.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of benzofuran derivatives. A study focused on imaging prion deposits in the brain utilized benzofuran-chromone derivatives, which showed selective binding to amyloid beta aggregates. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

The biological activities of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer progression.

- Cell Cycle Disruption : It has been observed to interfere with cell cycle regulation, leading to increased apoptosis in cancer cells.

- Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory pathways, which could contribute to their therapeutic effects.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.